CYP1A2 Inhibition: Frutinone A vs. Furafylline – 11‑Fold Lower IC₅₀ Under Comparable Microsomal Conditions
In human liver microsomes, Frutinone A inhibited CYP1A2‑mediated metabolism with an IC₅₀ of 0.56 µM, whereas the reference inhibitor furafylline exhibited an IC₅₀ of 6.1 µM when evaluated in the same recombinant CYP1A2 Supersomes™ system [1][2]. This 11‑fold difference translates to a substantially lower concentration of Frutinone A required to achieve equivalent enzyme suppression, reducing the likelihood of solubility‑ or cytotoxicity‑driven artifacts in metabolic profiling assays.
| Evidence Dimension | CYP1A2 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.56 µM (reversible inhibition) |
| Comparator Or Baseline | Furafylline: 6.1 µM |
| Quantified Difference | 11‑fold lower IC₅₀ for Frutinone A |
| Conditions | Human liver microsomes / recombinant CYP1A2 (Supersomes™) |
Why This Matters
Enables more sensitive CYP1A2 modulation in in vitro metabolic stability and drug‑drug interaction studies with reduced test compound consumption.
- [1] Thelingwani, R. S., Dhansay, K., Smith, P., Chibale, K., & Masimirembwa, C. M. (2012). Potent inhibition of CYP1A2 by Frutinone A, an active ingredient of the broad spectrum antimicrobial herbal extract from P. fruticosa. Xenobiotica, 42(10), 989‑1000. DOI:10.3109/00498254.2012.681077 View Source
- [2] CYP1A2 inhibition data for furafylline: IC₅₀ = 6.1 µM (Supersomes™). Source: Figure 6, PMC article showing furafylline IC₅₀ = 6.1 µM under comparable conditions. View Source
